molecular formula C18H23FN2O2 B2925094 N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252120-14-1

N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2925094
CAS RN: 1252120-14-1
M. Wt: 318.392
InChI Key: LLBWTKBKHMTUDE-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as Fluoro-ADB, is a synthetic cannabinoid that has gained attention in recent years due to its potential uses in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.

Mechanism of Action

Fluoro-ADB acts as an agonist of the cannabinoid receptors, binding to these receptors and activating them. This activation leads to a cascade of signaling events within the cell, ultimately leading to the physiological effects associated with cannabinoid receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fluoro-ADB are similar to those of other synthetic cannabinoids, including altered perception, mood, and cognition. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of Fluoro-ADB for lab experiments is its high potency and affinity for the cannabinoid receptors, which allows for precise and specific targeting of these receptors. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving Fluoro-ADB. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the cannabinoid receptors. Additionally, further studies are needed to fully understand the physiological effects of this compound and its potential therapeutic uses. Finally, research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including Fluoro-ADB, in both scientific research and recreational settings.

Synthesis Methods

The synthesis of Fluoro-ADB involves the reaction of 4-fluorobenzonitrile with 2-bromo-2-methylpropan-1-ol to form the intermediate 4-fluorophenyl-2-hydroxy-2-methylpropanenitrile. This intermediate is then reacted with propargylamine to form the final product, Fluoro-ADB.

Scientific Research Applications

Fluoro-ADB has been used in scientific research to study the cannabinoid receptors and their role in various physiological processes. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a role in pain sensation, appetite regulation, and immune function.

properties

IUPAC Name

N-[1-(4-fluorophenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-14(2)13-23-17-6-4-16(19)5-7-17/h1,4-7,14-15H,8-13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBWTKBKHMTUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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